molecular formula C26H27NO4 B4066446 2,3-dimethylphenyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoate

2,3-dimethylphenyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoate

Cat. No.: B4066446
M. Wt: 417.5 g/mol
InChI Key: PQBLVODFEIOMIT-UHFFFAOYSA-N
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Description

2,3-Dimethylphenyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoate is a complex organic compound. It features a combination of aromatic and aliphatic structures, making it potentially interesting for various chemical and biological applications.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, it could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry

In industry, it might be used in the synthesis of pharmaceuticals, agrochemicals, or materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethylphenyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoate likely involves multiple steps, including the formation of the core structure and subsequent functionalization. Typical synthetic routes might include:

    Formation of the core structure: This could involve cyclization reactions to form the octahydro-2H-4,7-methanoisoindol structure.

    Functionalization: Introduction of the 2,3-dimethylphenyl and phenylpropanoate groups through substitution reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism of action would depend on the specific application. For example:

    Molecular targets: It might interact with specific enzymes or receptors.

    Pathways involved: It could influence biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other phenylpropanoates or isoindol derivatives.

Uniqueness

The uniqueness of 2,3-dimethylphenyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoate could lie in its specific combination of functional groups and structural features, which might confer unique chemical or biological properties.

Properties

IUPAC Name

(2,3-dimethylphenyl) 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO4/c1-15-7-6-10-21(16(15)2)31-26(30)20(13-17-8-4-3-5-9-17)27-24(28)22-18-11-12-19(14-18)23(22)25(27)29/h3-10,18-20,22-23H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBLVODFEIOMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C(CC2=CC=CC=C2)N3C(=O)C4C5CCC(C5)C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dimethylphenyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
2,3-dimethylphenyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoate
Reactant of Route 3
2,3-dimethylphenyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoate
Reactant of Route 4
2,3-dimethylphenyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoate
Reactant of Route 5
Reactant of Route 5
2,3-dimethylphenyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoate
Reactant of Route 6
Reactant of Route 6
2,3-dimethylphenyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoate

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